Deschloromeclozine

Vue d'ensemble

Description

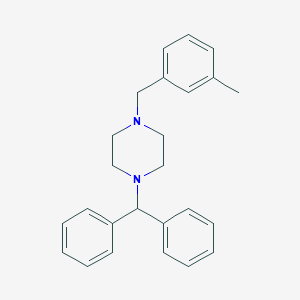

Deschloromeclozine is a chemical compound that belongs to the piperazine family. Piperazines are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound, with the molecular formula C25H28N2, has a molecular weight of 356.5 g/mol. The benzhydryl group and the 3-methylphenyl group attached to the piperazine ring contribute to its unique chemical properties.

Méthodes De Préparation

The synthesis of Deschloromeclozine typically involves the nucleophilic substitution reaction of benzhydryl chloride with piperazine in the presence of a base such as potassium carbonate . The reaction is carried out in a solvent like dimethylformamide (DMF) under controlled temperature conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Deschloromeclozine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the benzhydryl or 3-methylphenyl groups can be replaced with other substituents using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemogenetic Manipulation

- Neuronal Activity Control : DCZ has been utilized to modulate neuronal activity in both animal models and human studies. For instance, systemic delivery of low doses (1 or 3 μg/kg) has been shown to enhance neuronal firing within minutes, demonstrating rapid action compared to other agonists .

- Behavioral Studies : In non-human primates, DCZ administration has been linked to reversible spatial working memory deficits, allowing researchers to study cognitive functions and their underlying neural mechanisms .

Pain Research

DCZ's efficacy extends into pain management studies. It has been shown to significantly elevate mechanical nociceptive and thermal thresholds in neuropathic pain models, suggesting its potential for therapeutic applications in pain relief . Notably, the onset of analgesic effects was faster with DCZ than with CNO, indicating its superior performance in this context .

Imaging Studies

DCZ has also been employed as a radioligand in positron emission tomography (PET) imaging studies. This application allows for the visualization of DREADD expression and activity in living subjects, providing insights into the dynamics of neuronal circuits in real-time . The improved binding characteristics of DCZ compared to CNO make it an attractive option for such imaging techniques.

Comparative Efficacy with Other Agonists

In comparative studies involving CNO and DCZ, the latter consistently demonstrated greater potency at lower doses. For example, while CNO required a dosage of 1 mg/kg to achieve significant effects, DCZ was effective at just 0.1 mg/kg . This reduced dosage not only minimizes potential side effects but also enhances the specificity of neuronal activation.

| Parameter | CNO | Deschloromeclozine (DCZ) |

|---|---|---|

| Effective Dose | 1 mg/kg | 0.1 mg/kg |

| Onset of Action | Slower | Rapid |

| Potency | Lower | Higher |

| Side Effects | Potentially higher | Lower |

Mécanisme D'action

The mechanism of action of Deschloromeclozine involves its interaction with specific molecular targets and pathways. For instance, as an ACE inhibitor, it binds to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure . The compound’s structure allows it to interact with various receptors and enzymes, leading to its diverse biological effects.

Comparaison Avec Des Composés Similaires

Deschloromeclozine can be compared with other piperazine derivatives such as:

1-Benzhydryl-4-(toluene-4-sulfonyl)-piperazine: This compound has a similar benzhydryl group but a different substituent on the piperazine ring.

1-Benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine: Another derivative with a nitro-benzenesulfonyl group, showing different chemical and biological properties.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical behavior and biological activities.

Activité Biologique

Deschloromeclozine, also known as deschloroclozapine (DCZ), is a potent and selective chemogenetic actuator primarily used in the context of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). This article delves into its biological activity, highlighting its pharmacological properties, mechanisms of action, and implications for research and therapeutic applications.

Overview of this compound

This compound is a derivative of clozapine, designed to enhance specificity and efficacy in activating DREADDs. It has emerged as a significant tool in neuroscience for manipulating neuronal activity with minimal off-target effects. The compound's high affinity for muscarinic DREADDs, particularly hM3Dq and hM4Di, positions it as a valuable asset in chemogenetic studies.

Affinity and Potency

This compound exhibits remarkable potency as an agonist for DREADDs:

- Ki values :

- hM3Dq: 6.3 nM

- hM4Di: 4.2 nM

- EC50 values :

- hM3Dq: 0.13 nM

- hM4Di: 0.081 nM

These values indicate that DCZ has significantly greater affinity compared to clozapine-N-oxide (CNO), which is commonly used in similar contexts. Specifically, DCZ shows a 100-fold greater affinity for hM3Dq and hM4Di than CNO, making it one of the most potent DREADD agonists available .

Off-Target Effects

DCZ displays low off-target receptor binding, with Ki values greater than 100 nM at most GPCRs, ion channels, and transporters tested. This selectivity minimizes unwanted side effects during experimental applications .

This compound functions by selectively activating DREADDs, allowing researchers to control neuronal activity in vivo. Upon administration, DCZ binds to the DREADDs expressed in targeted neurons, leading to rapid activation:

- Onset of action : Approximately 10 minutes post-injection.

- Duration : Sustained effects can be observed for several hours depending on dosage .

Comparative Studies with CNO

Research comparing the effects of DCZ and CNO has demonstrated that DCZ can achieve similar or superior outcomes at lower doses. For instance:

- In transgenic rats expressing hM3Dq in oxytocin neurons, administration of 0.1 mg/kg DCZ resulted in a significant elevation of serum oxytocin levels compared to 1 mg/kg CNO. This suggests that DCZ not only activates the targeted receptors more efficiently but also may influence physiological outcomes more effectively due to its rapid action .

Behavioral Assessments

Studies have shown that DCZ can modulate behavior through its action on neuronal circuits:

- In pain models, both DCZ and CNO increased nociceptive thresholds; however, DCZ exhibited a faster onset of analgesic effects .

- Electrophysiological assessments revealed that DCZ treatment led to increased cFos expression in neurons expressing excitatory DREADDs without affecting non-targeted neurons, indicating its specificity .

Implications for Future Research

The unique properties of this compound make it a promising candidate for various applications in neuroscience research:

- Cognitive Studies : Its ability to selectively activate specific neuronal populations can help elucidate the neural circuits involved in cognitive functions.

- Therapeutic Potential : Given its rapid action and low off-target effects, DCZ could be explored as a therapeutic agent for conditions like epilepsy or chronic pain where precise modulation of neuronal activity is required .

Summary Table of Key Findings

| Property | This compound (DCZ) | Clozapine-N-Oxide (CNO) |

|---|---|---|

| Ki (hM3Dq) | 6.3 nM | Higher |

| Ki (hM4Di) | 4.2 nM | Higher |

| EC50 (hM3Dq) | 0.13 nM | Higher |

| EC50 (hM4Di) | 0.081 nM | Higher |

| Onset Time | ~10 minutes | Longer |

| Off-Target Binding | Ki > 100 nM | Variable |

Propriétés

IUPAC Name |

1-benzhydryl-4-[(3-methylphenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2/c1-21-9-8-10-22(19-21)20-26-15-17-27(18-16-26)25(23-11-4-2-5-12-23)24-13-6-3-7-14-24/h2-14,19,25H,15-18,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNOZWCKPABFIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16896-82-5 | |

| Record name | 1-(Diphenylmethyl)-4-((3-methylphenyl)methyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016896825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(DIPHENYLMETHYL)-4-((3-METHYLPHENYL)METHYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QZ2CXR689 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.